Cas no 72846-62-9 (2-(4-isobutyrylphenyl)propane)

2-(4-Isobutyrylphenyl)propane is a specialized organic compound featuring an isobutyryl group attached to a phenyl ring, further substituted with a propyl moiety. This structure imparts unique reactivity and functional properties, making it valuable as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. Its isobutyryl group enhances steric and electronic effects, facilitating selective transformations in multi-step syntheses. The compound’s stability under standard conditions ensures consistent handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting applications in ligand design or polymer precursors. Suitable for controlled reactions, it offers versatility in producing derivatives with tailored properties for advanced research and industrial processes.
2-(4-isobutyrylphenyl)propane structure
2-(4-isobutyrylphenyl)propane structure
商品名:2-(4-isobutyrylphenyl)propane
CAS番号:72846-62-9
MF:C13H18O
メガワット:190.28100
MDL:MFCD01095836
CID:977590
PubChem ID:4251244

2-(4-isobutyrylphenyl)propane 化学的及び物理的性質

名前と識別子

    • 2-(4-isobutyrylphenyl)propane
    • 1-(4-isopropylphenyl)-2-methylpropan-1-one
    • 2-methyl-1-(4-propan-2-ylphenyl)propan-1-one
    • 2-METHYL-1-[4-(1-METHYLETHYL)PHENYL]-1-PROPANONE
    • 2-Methyl-1-[4-(1-methylethyl)phenyl]-1-propanoneneat
    • 4-isopropylphenyl isopropyl ketone
    • p-Isopropylphenyl-isopropylketon
    • 72846-62-9
    • AKOS009164686
    • SCHEMBL195312
    • 1-(4-Isopropyl-phenyl)-2-methyl-propan-1-one
    • 4-Isopropylisobutyrophenon
    • 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one
    • DTXSID80401233
    • KJOFMRLNOMBWIM-UHFFFAOYSA-N
    • 1-(4-isopropylphenyl)-2-methyl-1-propanone
    • CS-0357853
    • FT-0769926
    • 4'-iso-Propyl-2-methylpropiophenone
    • DA-20047
    • MDL: MFCD01095836
    • インチ: InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3
    • InChIKey: KJOFMRLNOMBWIM-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=CC=C(C=C1)C(=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 190.13600
  • どういたいしつりょう: 190.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.64870

2-(4-isobutyrylphenyl)propane セキュリティ情報

2-(4-isobutyrylphenyl)propane 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-(4-isobutyrylphenyl)propane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB433284-1 g
4'-iso-Propyl-2-methylpropiophenone
72846-62-9
1g
€509.30 2022-03-02
Ambeed
A705715-1g
1-(4-Isopropylphenyl)-2-methylpropan-1-one
72846-62-9 97%
1g
$513.0 2024-04-17
Crysdot LLC
CD12039149-1g
1-(4-Isopropylphenyl)-2-methylpropan-1-one
72846-62-9 97%
1g
$535 2024-07-24
A2B Chem LLC
AH14670-5g
1-(4-Isopropylphenyl)-2-methylpropan-1-one
72846-62-9 97%
5g
$1949.00 2024-04-19
abcr
AB433284-1g
4'-iso-Propyl-2-methylpropiophenone; .
72846-62-9
1g
€1083.80 2024-08-03
A2B Chem LLC
AH14670-1g
1-(4-Isopropylphenyl)-2-methylpropan-1-one
72846-62-9 97%
1g
$802.00 2024-04-19
Crysdot LLC
CD12039149-5g
1-(4-Isopropylphenyl)-2-methylpropan-1-one
72846-62-9 97%
5g
$1667 2024-07-24

2-(4-isobutyrylphenyl)propane 関連文献

2-(4-isobutyrylphenyl)propaneに関する追加情報

Comprehensive Analysis of 2-(4-isobutyrylphenyl)propane (CAS No. 72846-62-9): Properties, Applications, and Industry Trends

2-(4-isobutyrylphenyl)propane (CAS No. 72846-62-9) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. This aromatic ketone derivative, characterized by its isobutyrylphenyl core structure, exhibits unique physicochemical properties that make it valuable for research and industrial applications. With a molecular formula of C13H18O and a molar mass of 190.28 g/mol, this compound demonstrates remarkable stability under standard conditions, making it suitable for various synthetic pathways.

The growing demand for high-purity chemical intermediates in drug development has positioned 2-(4-isobutyrylphenyl)propane as a compound of significant interest. Recent studies highlight its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) analogs, aligning with current pharmaceutical trends toward targeted drug delivery systems. The compound's lipophilic nature and aromatic stability contribute to its versatility in organic synthesis, particularly in Friedel-Crafts acylation reactions and cross-coupling methodologies.

From a commercial perspective, 72846-62-9 has seen increased procurement activity in the fine chemicals market, with manufacturers focusing on green chemistry production methods. The compound's synthesis typically involves catalyzed carbonylations or selective hydrogenations, with current optimization efforts addressing atom economy and waste reduction – key concerns in modern sustainable chemistry practices. Analytical characterization through HPLC-MS and NMR spectroscopy confirms its structural integrity and purity levels exceeding 98%, meeting stringent pharmaceutical-grade requirements.

Emerging applications of 2-(4-isobutyrylphenyl)propane extend to material science, where its molecular architecture serves as a precursor for advanced polymer modifiers. Researchers are investigating its incorporation into photo-responsive materials and liquid crystal displays (LCDs), capitalizing on the compound's thermal stability and optical properties. These developments coincide with industry demands for high-performance additives in electronics and specialty coatings.

Quality control protocols for CAS 72846-62-9 emphasize chromatographic purity analysis and residual solvent monitoring, reflecting the compound's importance in GMP-compliant synthesis. Storage recommendations typically specify inert atmosphere preservation at controlled temperatures to maintain optimal stability. The compound's structure-activity relationship continues to be explored in medicinal chemistry research, particularly regarding its potential bioisosteric replacements in lead compound optimization.

Market analysts note steady growth in the global aromatic ketones sector, with 2-(4-isobutyrylphenyl)propane representing a niche but expanding segment. Current pricing trends reflect the compound's specialty chemical status, with variations based on batch purity and supply chain dynamics. Regulatory documentation for this material includes comprehensive safety data sheets and technical specifications that facilitate its use in multinational research collaborations.

Future research directions for 72846-62-9 may explore its catalytic applications in asymmetric synthesis or its potential as a molecular scaffold in combinatorial chemistry. The compound's structure-property relationships warrant further investigation, particularly regarding its electronic effects in supramolecular systems. These scientific inquiries align with broader industry movements toward functionalized aromatic compounds with tailored physicochemical profiles.

For laboratory handling, standard organic compound protocols apply to 2-(4-isobutyrylphenyl)propane, including proper ventilation measures and personal protective equipment usage. The compound's spectral data (IR, UV-Vis) have been well-documented, providing valuable references for analytical method development and quality assurance procedures in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:72846-62-9)2-(4-isobutyrylphenyl)propane
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清らかである:99%
はかる:1g
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